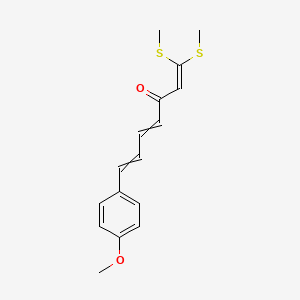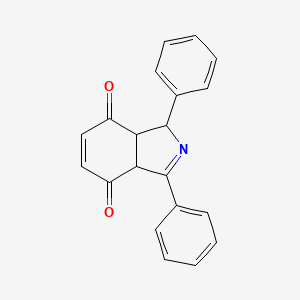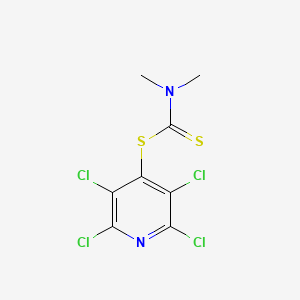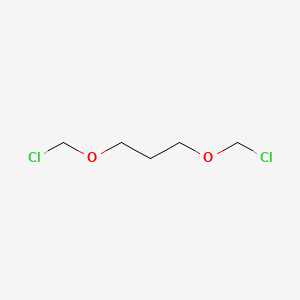![molecular formula C20H34SSi2 B14267036 (2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 136132-57-5](/img/structure/B14267036.png)
(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is an organosilicon compound that features a benzothiophene core substituted with tert-butyldimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene typically involves the silylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism by which 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyldimethylsilyl groups provide steric protection and influence the electronic properties of the benzothiophene core, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(tert-butyldimethylsilyl)-benzene: Similar in structure but lacks the sulfur atom in the benzothiophene core.
1,3-Bis(trimethylsilyl)-benzothiophene: Similar but with smaller silyl groups, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is unique due to the presence of both tert-butyldimethylsilyl groups and the benzothiophene core. This combination provides a balance of steric protection and electronic modulation, making it particularly useful in the synthesis of complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
136132-57-5 |
|---|---|
Molekularformel |
C20H34SSi2 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-2-benzothiophen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H34SSi2/c1-19(2,3)22(7,8)17-15-13-11-12-14-16(15)18(21-17)23(9,10)20(4,5)6/h11-14H,1-10H3 |
InChI-Schlüssel |
HRXHGLLOGOFODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=C2C=CC=CC2=C(S1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)


![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)

![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)

![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)


